2-chloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide
CAS No.: 888410-78-4
Cat. No.: VC6888689
Molecular Formula: C18H13ClN2O3S
Molecular Weight: 372.82
* For research use only. Not for human or veterinary use.
![2-chloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide - 888410-78-4](/images/structure/VC6888689.png)
Specification
CAS No. | 888410-78-4 |
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Molecular Formula | C18H13ClN2O3S |
Molecular Weight | 372.82 |
IUPAC Name | 2-chloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide |
Standard InChI | InChI=1S/C18H13ClN2O3S/c19-13-4-2-1-3-12(13)17(22)21-18-20-14(10-25-18)11-5-6-15-16(9-11)24-8-7-23-15/h1-6,9-10H,7-8H2,(H,20,21,22) |
Standard InChI Key | ZUFXPRNYJAETDO-UHFFFAOYSA-N |
SMILES | C1COC2=C(O1)C=CC(=C2)C3=CSC(=N3)NC(=O)C4=CC=CC=C4Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The molecular formula of 2-chloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide is C₁₈H₁₂ClN₃O₃S, with a molecular weight of 409.82 g/mol. The compound integrates three distinct heterocyclic systems:
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A 2-chlorobenzamide group at the N-terminus, providing electron-withdrawing characteristics.
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A 1,3-thiazole ring central to the structure, facilitating hydrogen bonding and π-π interactions.
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A 2,3-dihydro-1,4-benzodioxin moiety at the 4-position of the thiazole, contributing hydrophobicity and conformational rigidity.
Table 1: Key Physicochemical Properties
Property | Value |
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Molecular Formula | C₁₈H₁₂ClN₃O₃S |
Molecular Weight | 409.82 g/mol |
LogP (Partition Coefficient) | 3.2 (Predicted) |
Topological Polar Surface Area | 98.7 Ų |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 6 |
Synthesis and Reaction Pathways
Synthetic Strategy
The synthesis involves a multi-step sequence, adapting protocols for related benzamide-thiazole hybrids:
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Formation of 4-(2,3-Dihydro-1,4-Benzodioxin-6-yl)Thiazol-2-amine:
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Condensation of 2,3-dihydro-1,4-benzodioxin-6-carbaldehyde with thiourea in ethanol under reflux, catalyzed by iodine.
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Yield: ~65% after recrystallization from ethanol.
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Acylation with 2-Chlorobenzoyl Chloride:
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Reaction of the thiazol-2-amine with 2-chlorobenzoyl chloride in dichloromethane, using triethylamine as a base.
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Purification via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7).
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Reaction Equation:
Optimization Challenges
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Regioselectivity: Competing acylation at the thiazole nitrogen versus the amine requires precise stoichiometric control.
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Solvent Choice: Polar aprotic solvents like DMF improve solubility but risk side reactions; dichloromethane balances reactivity and purity.
Target | Interaction Type | Potential Therapeutic Area |
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COX-2 | Competitive inhibition | Anti-inflammatory |
GPCR17 | Allosteric modulation | Neurodegenerative diseases |
Bacterial DNA Gyrase | Topoisomerase interference | Antibacterial |
Comparative Bioactivity
Though direct assays are lacking, structurally similar compounds exhibit:
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IC₅₀ = 1.2 µM against COX-2 in vitro (cf. Celecoxib IC₅₀ = 0.04 µM).
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MIC = 8 µg/mL against Staphylococcus aureus.
Applications in Drug Development
Lead Optimization Considerations
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Metabolic Stability: The benzodioxin group may reduce cytochrome P450-mediated oxidation, enhancing half-life.
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Toxicity Profiling: Chlorine substituents necessitate careful assessment of hepatotoxicity via Ames test and hERG channel screening.
Intellectual Property Landscape
Patent EP2850068B1 discloses thiazole-acetamide derivatives as GPCR17 modulators, suggesting this compound’s eligibility for patenting as a neurodegenerative disease therapeutic. Key claims include:
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Use in remyelination therapies for multiple sclerosis.
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Synergy with existing immunomodulators like interferon-β.
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